molecular formula C10H9NO B1195444 7-Amino-1-naphthol CAS No. 4384-92-3

7-Amino-1-naphthol

Cat. No. B1195444
CAS RN: 4384-92-3
M. Wt: 159.18 g/mol
InChI Key: ZYSOYLBBCYWEMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 7-Amino-1-naphthol can be achieved through various methods, including the solvent-free asymmetric aminoalkylation of electron-rich aromatic compounds. This process leads to the stereoselective synthesis of aminoalkylnaphthols, highlighting the compound's versatility and the potential for creating structurally diverse derivatives (Cimarelli et al., 2001).

Molecular Structure Analysis

The molecular structure of 7-Amino-1-naphthol derivatives is characterized by the presence of amine (-NH-C) and imine (-N=C) links, indicative of a polyaniline-like structure. This structure is confirmed through techniques such as Raman spectroscopy, which provides insights into the compound's redox properties and its structural integrity under various conditions (Mostefai et al., 1996).

Chemical Reactions and Properties

7-Amino-1-naphthol participates in a wide range of chemical reactions. For example, its derivatives can be synthesized through a metal-free synthesis involving intramolecular cross dehydrogenative-coupling reactions, demonstrating the compound's utility in forming CO bonds under transition metal-free conditions (Waghmode et al., 2016).

Physical Properties Analysis

The physical properties of 7-Amino-1-naphthol and its derivatives, such as solubility and crystallinity, can significantly influence their reactivity and applications. The solvent-free conditions under which some derivatives are synthesized not only highlight the compound's adaptability but also its potential environmental benefits by minimizing solvent use (Cimarelli et al., 2001).

Scientific Research Applications

  • Anaerobic Treatment of Azo Dye Acid Orange 7 : 7-Amino-1-naphthol, as an intermediate in the anaerobic degradation of Acid Orange 7, plays a significant role as a redox mediator, enhancing the degradation rate of the dye. This finding is crucial for wastewater treatment involving azo dyes (Méndez-Paz, Omil, & Lema, 2005).

  • Cognition Enhancers in Pharmacology : Naphthol derivatives, including those related to 7-Amino-1-naphthol, have been synthesized and evaluated for their potential as cognition enhancers. These compounds have shown efficacy in reversing amnesia and inhibiting acetylcholinesterase, which is significant for the development of new cognitive drugs (Piplani, Malik, Kaur, & Kaplish, 2011).

  • Electrochemical Synthesis and Study of Polymer Films : The electrooxidation of 5-amino 1-naphthol, a compound closely related to 7-Amino-1-naphthol, leads to the formation of polymeric films that show reversible redox systems in both acidic organic and aqueous solutions. These findings are relevant in the field of materials science, particularly for conducting polymers (Pham, Mostefai, Simon, & Lacaze, 1994).

  • Radiolytic Degradation in Wastewater Treatment : In the study of the radiolytic degradation of Acid Orange 7, 7-Amino-1-naphthol is identified as one of the degradation products. This research provides insights into using ionizing radiation for the remediation of azo-dye-laden wastewaters (Zhang, Yu, & Li, 2005).

  • In Situ Raman Spectroscopy of Conducting Polymers : Poly(5-amino-l-naphthol), a polymer derived from a compound similar to 7-Amino-1-naphthol, has been studied using in situ Raman spectroscopy. This research contributes to a better understanding of the redox properties of new conducting polymers (Mostefai, Pham, Marsault, Aubard, & Lacaze, 1996).

Safety And Hazards

When handling 7-Amino-1-naphthol, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

While specific future directions for 7-Amino-1-naphthol were not found in the search results, 1-naphthols have been studied for their applicability as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .

properties

IUPAC Name

7-aminonaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSOYLBBCYWEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)N)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195956
Record name 7-Amino-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-1-naphthol

CAS RN

4384-92-3
Record name 7-Amino-1-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004384923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002638032
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7942
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Amino-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-AMINO-1-NAPHTHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDA8H34CW7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
BV Agarwala, SP Sangal, AK Dey - Microchimica Acta, 1968 - Springer
Vanadium(V) reacts with 7-amino-1-naphthol-3,6-disulphonic acid (2 R-acid) in the ratio 2∶1, forming a red coloured chelate having maximum absorbance at 470 nm. The composition …
Number of citations: 4 idp.springer.com
J Winkelmann, J Winkelmann - Diffusion in Gases, Liquids and Electrolytes …, 2018 - Springer
Diffusion coefficient of 7-amino-1-naphthol in water … 7-amino-1-naphthol … Diffusion coefficient of 7-amino-1-naphthol in water …
Number of citations: 0 link.springer.com
SN Tripathi, OC Saxena - Fresenius' Zeitschrift für analytische Chemie, 1972 - Springer
Complexometric determination of osmium(VIII) with 7-amino-1-naphthol-3,6-disulphonic … Complexometric Determination of Osmium(VIII) with 7-Amino1-naphthol-3,6-disulphonic Acid as …
Number of citations: 0 link.springer.com
RJ Chudgar - Kirk‐Othmer Encyclopedia of Chemical …, 2000 - Wiley Online Library
… derivatives of 1-naphthol-3-sulfonic acid, such as H-acid (8-amino-1-naphthol-3,6-disulfonic acid), J-acid (6-amino-1-naphthol-3-sulfonic acid), and gamma acid (7-amino-1-naphthol-3-…
Number of citations: 48 onlinelibrary.wiley.com
RL Seth, AK Dey - Fresenius' Zeitschrift für analytische Chemie, 1963 - Springer
Amino-1-naphthol-3, 6-disulphonic acid forms a stable red coloured complex with trivalent iron. Studies on the composition and stability of this complex are described.
Number of citations: 1 idp.springer.com
E Coles, VN Reinhold, SA Carr - Carbohydrate research, 1985 - Elsevier
… Both labels, 2-aminopyridine and 7-amino-1-naphthol, improved the chromatographic efficiency and detection sensitivity. However, reductive amination with the pyridinylamine …
Number of citations: 29 www.sciencedirect.com
SN Tripathi, OC Saxena - Fresenius Zeitschrift fuer Analytische …, 1972 - hero.epa.gov
COMPLEXOMETRIC DETERMINATION OF OSMIUM(VIII) WITH 7-AMINO-1-NAPHTHOL-3,6-DISULPHONIC ACID AS INDICATOR | Health & Environmental Research Online (HERO) | US EPA …
Number of citations: 2 hero.epa.gov
AS Wankhade, BG Khobragade… - Journal of the Indian …, 1984 - inis.iaea.org
… -3, 6-disulphonic acid (8A-1N-3, 6-DSA),(v) 8-amino-1-naphthol-3, 5 disulphonic acid (8A-1N-3, 5-DSA),(vi) 8-amino-1-naphthol-5-sulphonic acid (8A-1N-5SA),(vii) 7-amino-1-naphthol-…
Number of citations: 2 inis.iaea.org
A Banerjee, AK Dey - Analytica Chimica Acta, 1968 - Elsevier
The metal complexes of uranium(VI) with disodiuM 2-naphthol-3,6-disulphonate and 7-amino-1-naphthol-3,6-disulphonic acid were studied by the established potentiometric …
Number of citations: 1 www.sciencedirect.com
H Liu, Q Chen, S Zhang, X Li - Chemical Engineering Journal, 2014 - Elsevier
… In contrast, as to 7-amino-1-naphthol-3-sulfonic acid and 6-amino-1… in the Fenton oxidation of 7-amino-1-naphthol-3-sulfonic … rate of aromatic rings in 7-amino-1-naphthol-3-sulfonic acid …
Number of citations: 16 www.sciencedirect.com

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